molecular formula C13H17N B1315926 2,3-Dihydrospiro[indene-1,4'-piperidine] CAS No. 428-38-6

2,3-Dihydrospiro[indene-1,4'-piperidine]

Cat. No. B1315926
CAS RN: 428-38-6
M. Wt: 187.28 g/mol
InChI Key: ZBYFQSPEUIVDTF-UHFFFAOYSA-N
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Description

2,3-Dihydrospiro[indene-1,4’-piperidine] is a chemical compound with the CAS Number: 428-38-6 and a molecular weight of 187.28 . It has a linear formula of C13H17N . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for 2,3-Dihydrospiro[indene-1,4’-piperidine] is 1S/C13H17N/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13/h1-4,14H,5-10H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydrospiro[indene-1,4’-piperidine] include a density of 1.1±0.1 g/cm3, a boiling point of 304.8±31.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . The compound also has an enthalpy of vaporization of 54.5±3.0 kJ/mol, a flash point of 144.1±20.3 °C, and an index of refraction of 1.585 .

Scientific Research Applications

  • “2,3-Dihydrospiro[indene-1,4’-piperidine]” is a chemical compound with the molecular formula C13H17N . Its CAS Number is 428-38-6 .
  • It is typically stored in a dark, dry place at temperatures between 2-8°C .

Safety And Hazards

The safety information for 2,3-Dihydrospiro[indene-1,4’-piperidine] includes hazard statements H315-H319 . Precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

properties

IUPAC Name

spiro[1,2-dihydroindene-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYFQSPEUIVDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576111
Record name 2,3-Dihydrospiro[indene-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrospiro[indene-1,4'-piperidine]

CAS RN

428-38-6
Record name 2,3-Dihydrospiro[indene-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Spiro[indane-1,4'-piperidine]hydrochloride (0.4 g, 1.8 mmol) was dissolved in water (20 ml), and the solution made alkaline using solid sodium carbonate. The mixture was extracted with ethyl acetate (5×20 ml), and the organic layers combined and dried (MgSO4). The solvent was removed in vacuo to give spiro[indane-1,4'-piperidine] as a clear oil, which was used without further purification.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrospiro[indene-1,4'-piperidine]
Reactant of Route 2
2,3-Dihydrospiro[indene-1,4'-piperidine]
Reactant of Route 3
2,3-Dihydrospiro[indene-1,4'-piperidine]
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
30
Citations
SJ Tantry, G Degiacomi, S Sharma… - Bioorganic & medicinal …, 2015 - Elsevier
Whole cell based screens to identify hits against Mycobacterium tuberculosis (Mtb), carried out under replicating and non-replicating (NRP) conditions, resulted in the identification of …
Number of citations: 43 www.sciencedirect.com
S Hayashi, K Ohashi, E Nakata, C Emoto - Medicinal Chemistry Research, 2014 - Springer
Nociceptin/orphanin FQ (N/OFQ) is an endogenous heptadecapeptide that is a metabolite of precursor polypeptide (prepro-N/OFQ), and N/OFQ peptide (NOP) receptor (or opioid-…
Number of citations: 3 link.springer.com
Y Nakamura, T Jojima, C Suzuki, S Miyazaki, T Nishi - Synlett, 2009 - thieme-connect.com
We report herein, an efficient synthetic method for the preparation of a 5-alkoxy-(3R)-hydroxy-2, 3-dihydrospiro [indene-1, 4′-piperidines] scaffold using a regioselective intermolecular …
Number of citations: 2 www.thieme-connect.com
SMN Efange, AP Kamath, AB Khare… - Journal of medicinal …, 1997 - ACS Publications
As part of our ongoing structure−activity studies of the vesicular acetylcholine transporter ligand 2-(4-phenylpiperidino)cyclohexanol (vesamicol, 1), 22 N-hydroxy(phenyl)alkyl …
Number of citations: 59 pubs.acs.org
S Hayashi, K Ohashi, S Mihara, E Nakata… - European Journal of …, 2016 - Elsevier
Nociceptin/orphanin FQ (N/OFQ) and N/OFQ peptide (NOP) receptor are expressed and distributed in various regions such as central nervous system (CNS), peripheral nervous system…
Number of citations: 6 www.sciencedirect.com
C Hamdouchi, SD Kahl, A Patel Lewis, GR Cardona… - 2016 - ACS Publications
The G protein-coupled receptor 40 (GPR40) also known as free fatty acid receptor 1 (FFAR1) is highly expressed in pancreatic, islet β-cells and responds to endogenous fatty acids, …
Number of citations: 55 pubs.acs.org
Z Hu, C Wei, Q Shi, X Hong, J Liu, X Zhou… - Nature …, 2022 - nature.com
Over the past decade, the catalysis of N-heterocyclic carbenes has achieved significant advances. In this area, aldehydes, enals, and esters, are commonly employed as starting …
Number of citations: 12 www.nature.com
S Zheng, W Wang, W Yuan - Journal of the American Chemical …, 2022 - ACS Publications
A mild and site-selective hydroaminoalkylation of activated and unactivated alkenes via dual photoredox/Ni catalysis is developed. This dual catalytic strategy enables exclusive access …
Number of citations: 18 pubs.acs.org
C Xiong, L Zhou, J Tan, S Song, X Bao… - Journal of Medicinal …, 2021 - ACS Publications
The ubiquitin-like protein NEDD8 is a critical signaling molecule implicated in the functional maintenance and homeostasis of cells. Dysregulation of this process is involved in a variety …
Number of citations: 11 pubs.acs.org
YV Le Bihan, RM Lanigan, B Atrash… - European Journal of …, 2019 - Elsevier
Residues in the histone substrate binding sites that differ between the KDM4 and KDM5 subfamilies were identified. Subsequently, a C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one …
Number of citations: 13 www.sciencedirect.com

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